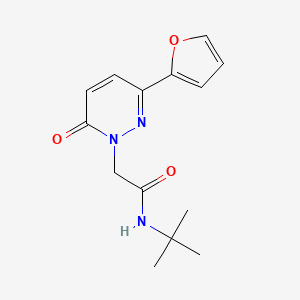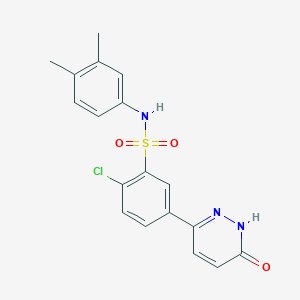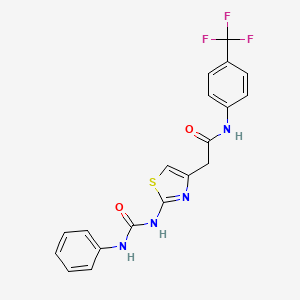![molecular formula C22H23FN4O3S B14975382 6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B14975382.png)
6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core, which is known for its diverse biological activities, and a piperazine moiety, which is commonly found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It has potential therapeutic applications due to its interaction with specific biological targets.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridazinone derivatives and piperazine-containing molecules. Examples include:
- 4-((2R,3S,6S)-6-(4-Fluorophenyl)-3-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)phenol
- 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-ethyl]pyridazin-3-amine .
Uniqueness
What sets 6-(4-ethyl-3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific disciplines .
Properties
Molecular Formula |
C22H23FN4O3S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
3-[4-ethyl-3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C22H23FN4O3S/c1-2-16-7-8-17(19-9-10-22(28)25-24-19)15-21(16)31(29,30)27-13-11-26(12-14-27)20-6-4-3-5-18(20)23/h3-10,15H,2,11-14H2,1H3,(H,25,28) |
InChI Key |
DDAKQGOCWFTZOT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(3,4-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B14975300.png)

![pentyl 2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetate](/img/structure/B14975312.png)
![N-[4-({[2-ethyl-5-(4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B14975319.png)
![3-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-2-[(5-methylfuran-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14975327.png)
![2-{2-[2-(4-Chlorobenzamido)-1,3-thiazol-4-yl]acetamido}benzamide](/img/structure/B14975342.png)
![9-(4-chlorophenyl)-8-oxo-N-phenyl-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B14975345.png)

![4-Acetyl-N-{1,3-dimethyl-6-[(4-methylphenyl)sulfanyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-YL}benzene-1-sulfonamide](/img/structure/B14975349.png)
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B14975357.png)

![N-(4-{7-Methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)propanamide](/img/structure/B14975372.png)
![6-{4-chloro-3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyridazin-3(2H)-one](/img/structure/B14975375.png)
![Methyl 5-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B14975395.png)
